
1-Bromo-4-cycloropropyl-3-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-cycloropropyl-3-ethylbenzene is an organic compound with the molecular formula C11H13Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropyl group, and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cycloropropyl-3-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-cycloropropyl-3-ethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under mild conditions, with the bromine atom substituting a hydrogen atom on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-cycloropropyl-3-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds such as 4-cycloropropyl-3-ethylphenol or 4-cycloropropyl-3-ethylbenzoic acid.
Oxidation: Formation of 4-cycloropropyl-3-ethylbenzoic acid.
Reduction: Formation of 4-cycloropropyl-3-ethylbenzene.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Bromo-4-cycloropropyl-3-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-4-ethylbenzene: Similar structure but lacks the cyclopropyl group.
1-Bromo-4-cyclopropylbenzene: Similar structure but lacks the ethyl group.
4-Cyclopropyl-3-ethylbenzene: Similar structure but lacks the bromine atom.
Uniqueness: 1-Bromo-4-cycloropropyl-3-ethylbenzene is unique due to the presence of both the cyclopropyl and ethyl groups on the benzene ring, along with the bromine atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyl-2-ethylbenzene |
InChI |
InChI=1S/C11H13Br/c1-2-8-7-10(12)5-6-11(8)9-3-4-9/h5-7,9H,2-4H2,1H3 |
InChI Key |
AYIUUISEUYSDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B14017440.png)
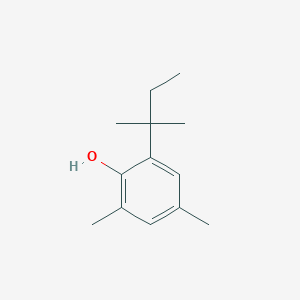

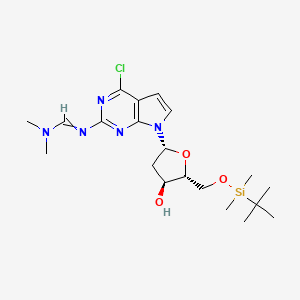

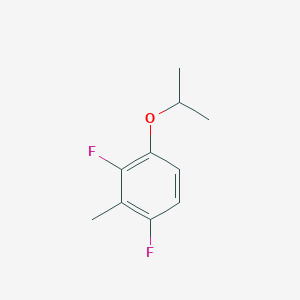
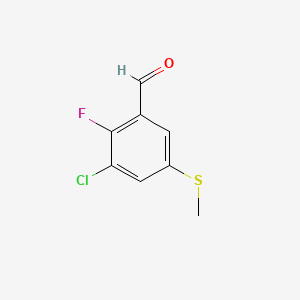

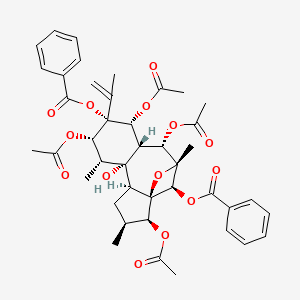
![tert-butyl (1S,2S,5R)-2-[(1R)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14017501.png)

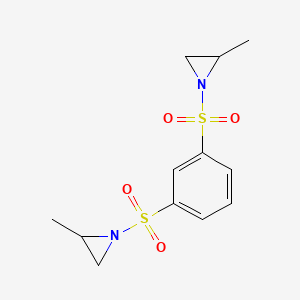

![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
